2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a nitro group at the third position and a carbamoyl group attached to a 6-methylpyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves the following steps:
Carbamoylation: The carbamoyl group is introduced by reacting the nitrated benzoic acid with 6-methylpyridin-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and carbamoylation steps to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions for hydrolysis of the carbamoyl group.
Major Products:
Reduction: 2-[(6-Methylpyridin-2-yl)amino]-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: 6-Methylpyridin-2-amine and 3-nitrobenzoic acid.
Scientific Research Applications
2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Protein Interaction: It can interact with proteins, altering their conformation and activity, which is useful in biochemical studies.
Comparison with Similar Compounds
2-[(6-Methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a nitro group, which can significantly alter its chemical properties and reactivity.
2-[(6-Methylpyridin-2-yl)carbamoyl]-4-nitrobenzoic acid: The position of the nitro group is different, which can affect the compound’s reactivity and interaction with other molecules.
Uniqueness: 2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and carbamoyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c1-8-4-2-7-11(15-8)16-13(18)12-9(14(19)20)5-3-6-10(12)17(21)22/h2-7H,1H3,(H,19,20)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWVIYYUKHAJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.